N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide
Description
N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide is a benzoxazole derivative featuring a 3-bromophenyl substituent at the 2-position of the benzoxazole core and a 3-chlorobenzamide group at the 5-position. The benzoxazole scaffold is known for its role in modulating electronic properties and binding interactions, while the halogenated aromatic substituents may enhance metabolic stability and target affinity .
Properties
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-5-1-4-13(9-14)20-24-17-11-16(7-8-18(17)26-20)23-19(25)12-3-2-6-15(22)10-12/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFCKBBWHUPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization Using Acidic Conditions
In a representative procedure, 2-amino-5-nitrophenol (1.0 equiv) reacts with 3-bromobenzoyl chloride (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclodehydration to yield 5-nitro-2-(3-bromophenyl)-1,3-benzoxazole.
Reaction Conditions:
Oxidative Cyclization of Schiff Base Intermediates
An alternative method involves forming a Schiff base intermediate. 2-Aminophenol reacts with 3-bromobenzaldehyde in ethanol under reflux, followed by oxidative cyclization using (diacetoxyiodo)benzene (PIDA) in dichloromethane. This method avoids harsh acidic conditions and achieves comparable yields (65–70%).
Functionalization of the Benzoxazole Core
Nitro Group Reduction
The nitro group at position 5 of 5-nitro-2-(3-bromophenyl)-1,3-benzoxazole is reduced to an amine using catalytic hydrogenation.
Procedure:
-
Substrate (1.0 equiv) is dissolved in ethanol.
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Palladium on carbon (10% w/w) is added under hydrogen atmosphere (1 atm).
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Reaction proceeds at room temperature for 4 hours, yielding 5-amino-2-(3-bromophenyl)-1,3-benzoxazole.
Optimization Data:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 4 | 89 |
| Fe/HCl | EtOH/H2O | 12 | 75 |
Direct Amination via Ullmann Coupling
In cases where nitro precursors are unavailable, copper-mediated Ullmann coupling introduces an amine at position 5. 2-(3-Bromophenyl)-1,3-benzoxazole reacts with ammonium hydroxide in the presence of CuI and 1,10-phenanthroline at 110°C, yielding the amine derivative (55–60% yield).
Amide Bond Formation with 3-Chlorobenzoyl Chloride
The final step involves coupling 5-amino-2-(3-bromophenyl)-1,3-benzoxazole with 3-chlorobenzoyl chloride.
Schotten-Baumann Reaction
The amine (1.0 equiv) is treated with 3-chlorobenzoyl chloride (1.1 equiv) in a biphasic system of dichloromethane and aqueous sodium bicarbonate. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours.
Yield: 82–85%
Coupling Using HATU
For improved efficiency, the amine reacts with 3-chlorobenzoic acid (1.1 equiv) in the presence of HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF. This method achieves near-quantitative conversion (95% yield) under mild conditions.
Comparative Analysis of Amidation Methods:
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | 3-Cl-benzoyl Cl | DCM/H2O | 85 |
| HATU-mediated | 3-Cl-benz. acid | DMF | 95 |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, the cyclocondensation and amidation steps are performed in a continuous flow reactor. PPA is replaced with methanesulfonic acid (MSA) for safer handling, achieving 78% yield with a residence time of 30 minutes.
Purification Strategies
Crude product is purified via recrystallization from ethanol/water (4:1), yielding pharmaceutical-grade material (>99% purity by HPLC).
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds through acylation of the amine, followed by dehydration to form an intermediate iminium ion. Intramolecular nucleophilic attack by the hydroxyl oxygen completes the oxazole ring.
Amidation Selectivity
Challenges and Solutions
Byproduct Formation
Over-acylation at the benzoxazole nitrogen is mitigated by using stoichiometric acyl chloride and low temperatures (0°C).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide. The compound has shown significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to benzoxazole have been tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that these compounds can inhibit bacterial growth effectively, suggesting their potential as antibiotic agents .
Antifungal Properties
Benzoxazole derivatives have also been evaluated for antifungal activity. In vitro studies demonstrated that compounds like this compound exhibit activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that certain derivatives could significantly inhibit fungal growth . This suggests a promising application in treating fungal infections.
Antiviral Activity
The antiviral potential of benzoxazole derivatives has been explored with some success. Research indicates that these compounds can exhibit activity against viruses, including strains resistant to conventional treatments. The mechanisms of action may involve interference with viral replication processes or direct virucidal effects .
Anticancer Properties
Benzoxazole-based compounds are being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance anticancer activity .
Analgesic and Anti-inflammatory Effects
Some research has indicated that benzoxazole derivatives possess analgesic and anti-inflammatory properties. Compounds similar to this compound have been tested using models like the acetic acid-induced writhing test in mice, demonstrating significant analgesic effects compared to standard analgesics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activities. Modifications to the benzoxazole structure, such as varying substituents on the aromatic rings or altering the halogen positions, can lead to enhanced potency against specific biological targets .
Case Studies and Experimental Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antibacterial | Significant inhibition of E. coli and S. aureus at MIC values < 50 µg/mL |
| Study B | Antifungal | Effective against C. albicans, with MIC values around 16 µg/mL |
| Study C | Antiviral | Showed activity against HIV strains with mutations |
| Study D | Anticancer | Induced apoptosis in breast cancer cell lines |
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Compound 6e: N-[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide
- Key Differences: Substituents: 2-Bromophenyl (benzoxazole) vs. 3-bromophenyl in the target compound. Benzamide Group: 2-Chloro-5-nitro vs. 3-chloro.
- Synthesis : Synthesized via Pd-catalyzed coupling and HATU-mediated amidation (16% yield), contrasting with the target compound’s likely use of milder coupling agents .
Compound 10: 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- Key Differences: Benzoxazole Substituent: 2,4-Dichlorophenyl introduces steric bulk and additional electron-withdrawing Cl atoms. Benzamide Group: 3-Bromo-4-methoxy vs. 3-chloro.
- Molecular Weight : 492.15 g/mol (higher than the target compound’s ~407 g/mol), which may influence bioavailability .
Compound 11: N-[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
Functional Group Modifications
Compound 9: N-{[2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Structural and Spectroscopic Comparisons
Biological Activity
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H9BrN2O
- Molecular Weight : 289.13 g/mol
- CAS Number : 293737-81-2
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Anticancer Activity :
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : By modulating nAChRs, the compound may help in protecting neurons from excitotoxicity and oxidative stress.
- Antimicrobial Activity : Some benzoxazole derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Partial agonist activity at α7 nAChR | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Potential antibacterial properties |
Case Study: Neuroprotective Potential
In a study examining the neuroprotective effects of similar compounds, researchers found that activation of the α7 nAChR led to increased levels of neurotrophic factors, which are crucial for neuronal survival and growth. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Q & A
Q. What are the standard synthetic routes for N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core via cyclization of 2-amino-5-hydroxybenzoxazole derivatives. Subsequent coupling with 3-bromophenyl and 3-chlorobenzamide moieties is achieved using nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key steps include:
- Benzoxazole formation : Cyclization using catalysts like polyphosphoric acid or microwave-assisted methods .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl/chlorobenzamide groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 457.7).
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.89 Å; benzoxazole dihedral angles <10°) .
Advanced Research Questions
Q. How can reaction mechanisms for bromophenyl substitution be elucidated to resolve yield inconsistencies?
Contradictions in yields (e.g., 40–75%) may arise from competing pathways. Methodological approaches include:
- Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies for SNAr vs. radical pathways .
- Isotopic labeling : Use Br-labeled reagents to track substitution efficiency .
Q. What strategies address discrepancies in reported biological activity (e.g., IC50 variability)?
Variations in antimicrobial or anticancer IC50 values (e.g., 2–50 μM) may stem from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
- Membrane permeability : LogP adjustments (e.g., introducing -OCH3 groups) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Substituent effects : Replace 3-chloro with electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with target proteins .
- Bioisosteric replacement : Swap benzoxazole with 1,3,4-oxadiazole to improve metabolic stability .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Methodological Recommendations
- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
- Crystallization : Use slow evaporation from DMF/ethanol for high-quality single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
